molecular formula C9H4F3NO2 B13909188 3-Nitro-4-(trifluoromethyl)phenylacetylene

3-Nitro-4-(trifluoromethyl)phenylacetylene

Cat. No.: B13909188
M. Wt: 215.13 g/mol
InChI Key: FNHFCMLPHMNJHL-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethyl)phenylacetylene is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an acetylene group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 4-(trifluoromethyl)phenylacetylene, which can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(trifluoromethyl)phenylacetylene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The acetylene group can participate in hydrogenation reactions to form alkenes or alkanes.

    Substitution: The trifluoromethyl group can be involved in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-amino-4-(trifluoromethyl)phenylacetylene.

    Reduction: Formation of 3-nitro-4-(trifluoromethyl)phenylethylene or 3-nitro-4-(trifluoromethyl)phenylethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-4-(trifluoromethyl)phenylacetylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-4-(trifluoromethyl)phenylacetylene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The acetylene group can act as a reactive site for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-(trifluoromethyl)phenylacetylene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and trifluoromethyl groups enhances its versatility in various chemical reactions and research applications.

Properties

Molecular Formula

C9H4F3NO2

Molecular Weight

215.13 g/mol

IUPAC Name

4-ethynyl-2-nitro-1-(trifluoromethyl)benzene

InChI

InChI=1S/C9H4F3NO2/c1-2-6-3-4-7(9(10,11)12)8(5-6)13(14)15/h1,3-5H

InChI Key

FNHFCMLPHMNJHL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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